(E)-4-phenyl-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
This compound belongs to the thiazole carbohydrazonoyl cyanide family, characterized by a central thiazole ring substituted with phenyl and 2,4,6-trimethylphenyl groups. The (E)-configuration at the hydrazonoyl cyanide moiety ensures specific stereoelectronic properties, influencing its reactivity and intermolecular interactions. The trimethylphenyl group introduces steric bulk, while the phenyl and cyanide groups contribute to electronic delocalization. Such structural features make it relevant in medicinal chemistry (e.g., enzyme inhibition) and agrochemical research .
Properties
IUPAC Name |
(2E)-4-phenyl-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-13-9-14(2)19(15(3)10-13)24-23-17(11-21)20-22-18(12-25-20)16-7-5-4-6-8-16/h4-10,12,24H,1-3H3/b23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFZLPJCFPMXOP-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4,6-trimethylphenylhydrazine with 4-phenylthiazole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with cyanogen bromide to introduce the cyanide group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-phenyl-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-phenyl-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-4-phenyl-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared below with three analogues from literature:
Key Observations:
- Electronic Effects: The target compound’s methyl groups donate electrons, enhancing nucleophilic character at the thiazole ring. In contrast, the nitro and fluorine groups in ’s compound create electron-deficient regions, favoring electrophilic reactions .
- Hydrogen Bonding: Unlike the triazole-thione in , which forms N–H···S/O hydrogen bonds to create hexamers, the target compound’s hydrazonoyl cyanide group may engage in weaker C–H···N interactions, affecting solubility and crystal packing .
Reactivity and Functional Group Analysis
- Hydrazonoyl Cyanide vs. Aldehyde (): The hydrazonoyl cyanide group (–NH–N=C–CN) in the target compound offers dual sites for nucleophilic attack (cyanide and imine nitrogen), whereas the aldehyde group in ’s pyrazole derivative is more electrophilic, favoring condensation reactions .
- Thiazole vs. Triazole (): The sulfur atom in the thiazole ring (vs. nitrogen in triazole) reduces aromaticity, increasing susceptibility to electrophilic substitution. This difference impacts applications; thiazoles are common in agrochemicals, while triazoles are prevalent in pharmaceuticals .
Research Findings and Data Tables
Structural Parameters from Crystallography (Hypothetical Data)
Note: Structural data for the target compound is inferred from SHELX-refined analogues ().
Biological Activity
The compound (E)-4-phenyl-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the synthesis, characterization, and biological activity of this compound based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.44 g/mol. The structure features a thiazole ring substituted with phenyl and trimethylphenyl groups, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. Initial steps may include the formation of thiazole derivatives followed by hydrazone formation with appropriate aldehydes or ketones.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Similar Thiazole Derivative | S. aureus | 18 |
Anticancer Activity
Research has indicated that thiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. Specific studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models.
Case Study:
A study investigating the effects of thiazole derivatives on cancer cell lines showed that one derivative reduced cell viability by 60% at a concentration of 50 µM after 48 hours. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition: Many thiazoles act as enzyme inhibitors that can disrupt metabolic processes in pathogens or cancer cells.
- Receptor Modulation: Some compounds may modulate receptor activity involved in inflammation or cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
